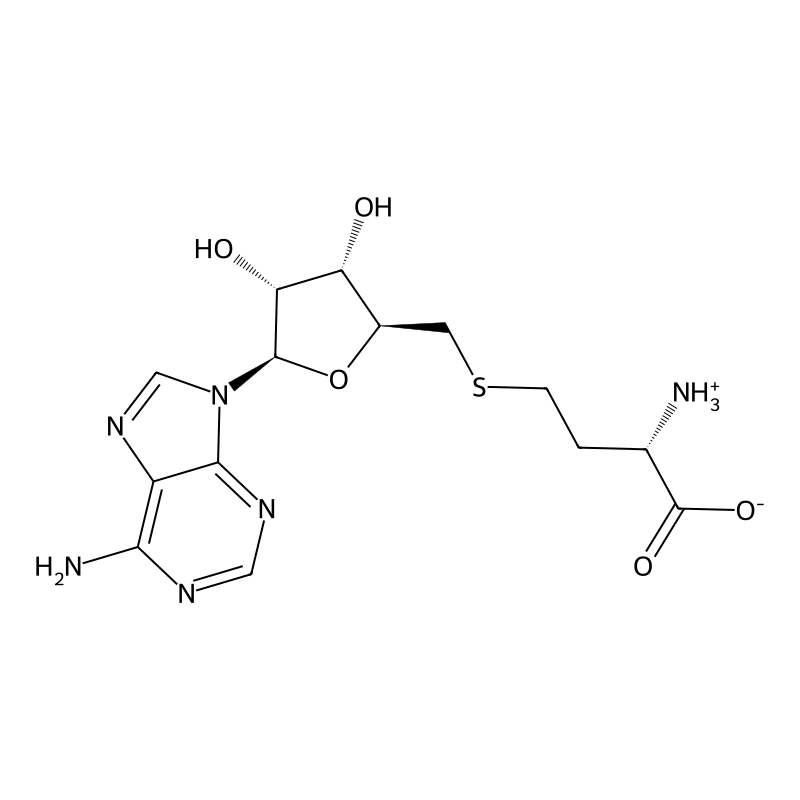

S-adenosylhomocysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

S-adenosylhomocysteine is an organic compound that serves as a significant biochemical intermediary in the methylation processes within biological systems. It is derived from S-adenosylmethionine through demethylation and is characterized by its chemical formula . This compound plays a crucial role as a cofactor in various enzymatic reactions, particularly those involving methyltransferases, where it is produced as a by-product of methylation reactions .

SAH plays a critical role in cellular methylation by acting as a byproduct of SAM-dependent methylation reactions. High levels of SAH can inhibit these reactions due to competition with SAM for the binding sites on methyltransferases []. This inhibition can potentially affect various cellular processes that rely on methylation, such as DNA methylation and protein modification [].

Metabolite and Cofactor

SAH is a natural byproduct of S-adenosyl-L-methionine (SAM), a crucial methyl donor in numerous cellular processes. After SAM donates its methyl group, it gets converted into SAH Wikipedia: . While SAH itself doesn't participate in methylation, some enzymes utilize it as a cofactor, meaning it assists specific reactions without being directly consumed PubChem: .

Regulator of Methylation

SAH plays a significant role in regulating cellular methylation. High levels of SAH can inhibit enzymes that utilize SAM for methylation, acting as a feedback mechanism to prevent excessive methylation Nature Journal: . This helps maintain a balanced methylation state within cells, crucial for gene expression, protein function, and overall cellular health.

Potential Lifespan Modulator

Recent research suggests SAH might influence lifespan. Studies have shown that supplementing yeast with SAH can extend lifespan, potentially by mimicking the effects of methionine restriction, a dietary intervention known to promote longevity Aging Cell: . However, further research is needed to determine if SAH has similar effects on more complex organisms like humans.

Investigating Diseases

Elevated SAH levels have been linked to various diseases, including neurodegenerative disorders and liver diseases. Studying SAH metabolism and its impact on cellular processes might provide valuable insights into disease development and progression Selleck Chemicals: .

- Hydrolysis: The primary reaction catalyzed by S-adenosylhomocysteinase involves the reversible hydrolysis of S-adenosylhomocysteine into adenosine and L-homocysteine. This reaction does not require additional cofactors and follows a multi-step mechanism involving oxidation and the formation of intermediates .

- Deamination: S-adenosylhomocysteine can also be converted into other metabolites through deamination, catalyzed by S-adenosylhomocysteine deaminase, which produces L-homocysteine and ammonia .

- Methylation Reactions: As a product of methyltransferase activity, S-adenosylhomocysteine can inhibit these enzymes, thus regulating methylation processes within cells .

S-adenosylhomocysteine plays a pivotal role in cellular metabolism, particularly in the regulation of methyl group transfers. Its biological activities include:

- Inhibition of Methyltransferases: S-adenosylhomocysteine acts as an inhibitor of DNA methyltransferases, which are crucial for DNA methylation processes. This inhibition can affect gene expression and cellular function .

- Regulation of Homocysteine Levels: Through its conversion to L-homocysteine, it participates in the regulation of homocysteine levels in the body, which is important for cardiovascular health .

S-adenosylhomocysteine can be synthesized through various methods:

S-adenosylhomocysteine has several applications in biochemical research and medicine:

- Research Tool: It is often used in studies related to methylation processes and enzyme kinetics due to its role as a substrate and inhibitor for various enzymes .

- Potential Therapeutic Target: Given its involvement in regulating methylation and homocysteine levels, it has been studied for potential therapeutic applications in conditions related to cardiovascular disease and cancer .

Studies have shown that S-adenosylhomocysteine interacts with various enzymes and substrates:

- Enzyme Inhibition: It inhibits several methyltransferases by competing with S-adenosylmethionine for binding sites, affecting cellular methylation patterns .

- Metabolic Pathways: Its interactions within metabolic pathways highlight its importance in maintaining cellular homeostasis regarding methionine and homocysteine levels .

S-adenosylhomocysteine shares structural and functional similarities with several other compounds involved in methylation processes. Here are some notable comparisons:

| Compound | Structure & Function | Uniqueness |

|---|---|---|

| S-Adenosylmethionine | Precursor to S-adenosylhomocysteine; involved in methylation | Acts as a universal methyl donor |

| Homocysteine | Product of S-adenosylhomocysteine hydrolysis | Directly linked to cardiovascular health issues |

| 5-Methyltetrahydrofolate | Involved in remethylation of homocysteine | Essential for DNA synthesis and repair |

S-adenosylhomocysteine is unique due to its dual role as both a product and an inhibitor within the methylation cycle, highlighting its importance in regulating various biological functions while also serving as a metabolic marker for health conditions related to homocysteine levels .

The fundamental regulatory mechanism of S-adenosylhomocysteine centers on its potent inhibitory effects on S-adenosylmethionine-dependent methyltransferases. Research has demonstrated that S-adenosylhomocysteine functions as a competitive inhibitor of methyltransferases, with inhibition constants (Ki values) typically ranging from submicromolar to low micromolar concentrations [3] [4]. This inhibition occurs through competitive binding to the S-adenosylmethionine binding site of methyltransferases, effectively preventing the methyl donor from accessing its target substrate [5] [6].

The inhibitory potency of S-adenosylhomocysteine varies significantly among different methyltransferases. DNA methyltransferases demonstrate Ki values between 0.5-3.0 μM, while histone methyltransferases typically show even greater sensitivity, with Ki values ranging from 0.1-1.2 μM [7] [8]. The tRNA methyltransferases exhibit variable sensitivity, with some enzymes showing Ki values as low as 0.4 μM for guanine-1 tRNA methyltransferase [5]. Phospholipid methyltransferases demonstrate a broader range of sensitivity, with Ki values spanning from 3.8 μM in rat liver to 68 μM in guinea pig liver [6].

This differential sensitivity creates a hierarchical regulatory system where certain methylation processes are more susceptible to S-adenosylhomocysteine accumulation than others. The feedback inhibition mechanism ensures that as methylation reactions proceed and S-adenosylhomocysteine accumulates, further methylation activities are progressively curtailed [2] [3]. This regulatory mechanism is essential for preventing excessive methylation that could lead to pathological consequences.

The efficiency of S-adenosylhomocysteine hydrolase in removing S-adenosylhomocysteine becomes crucial in maintaining methylation capacity. Studies have shown that inhibition of S-adenosylhomocysteine hydrolase leads to rapid accumulation of S-adenosylhomocysteine, which subsequently inhibits multiple methyltransferases simultaneously [2] [9]. This coordinated inhibition affects diverse cellular processes, from DNA methylation to histone modifications, demonstrating the central role of S-adenosylhomocysteine in methylation regulation.

Modulation of DNA Methylation and Epigenetic Landscapes

S-adenosylhomocysteine exerts profound effects on DNA methylation patterns, fundamentally altering the epigenetic landscape of cells. The accumulation of S-adenosylhomocysteine leads to widespread inhibition of DNA methyltransferases, resulting in global DNA hypomethylation [7] [10]. This hypomethylation particularly affects CpG islands, which are normally unmethylated in healthy cells but can become aberrantly methylated in pathological conditions [11] [12].

Research has revealed that S-adenosylhomocysteine specifically inhibits DNA methyltransferase 1 (DNMT1), DNA methyltransferase 3A (DNMT3A), and DNA methyltransferase 3B (DNMT3B), each with distinct Ki values and functional consequences [7] [13]. DNMT1, responsible for maintenance methylation during DNA replication, shows particular sensitivity to S-adenosylhomocysteine inhibition, with Ki values typically in the low micromolar range [7].

The S-adenosylmethionine to S-adenosylhomocysteine ratio serves as a critical determinant of DNA methylation status. Studies have demonstrated that this ratio, commonly referred to as the methylation index, correlates strongly with global DNA methylation levels [14] [15]. When the S-adenosylmethionine/S-adenosylhomocysteine ratio falls below 2.0, cells experience severe hypomethylation, while ratios above 8.0 are associated with enhanced methylation capacity [16] [17].

The epigenetic consequences of S-adenosylhomocysteine accumulation extend beyond simple hypomethylation. Research has shown that S-adenosylhomocysteine-mediated DNA methylation changes can affect gene expression patterns, potentially leading to reactivation of silenced genes or inappropriate silencing of normally active genes [18] [11]. This is particularly relevant in cancer research, where S-adenosylhomocysteine hydrolase inhibitors have been used to reactivate tumor suppressor genes through DNA hypomethylation [19].

The temporal dynamics of S-adenosylhomocysteine effects on DNA methylation are also significant. Studies using 5-aza-2-deoxycytidine and other demethylating agents have shown that S-adenosylhomocysteine-induced hypomethylation can be maintained for extended periods, suggesting that the epigenetic changes are relatively stable [11]. This stability has important implications for understanding how metabolic perturbations can lead to lasting epigenetic alterations.

Impact on Histone Methylation and Chromatin Remodeling

S-adenosylhomocysteine profoundly influences histone methylation patterns, which are fundamental to chromatin structure and gene regulation. The accumulation of S-adenosylhomocysteine leads to significant reductions in key histone methylation marks, including H3K4me3, H3K9me2, H3K9me3, and H3K27me3 [20] [21]. These modifications are critical for maintaining proper chromatin architecture and gene expression patterns.

The impact on H3K4me3, a mark associated with active gene promoters, is particularly well-documented. Research has shown that S-adenosylhomocysteine accumulation leads to widespread loss of H3K4me3 at gene promoters, resulting in reduced transcriptional activity [20] [21]. This effect is mediated through the inhibition of H3K4 methyltransferases, including MLL1 and related enzymes, which show high sensitivity to S-adenosylhomocysteine inhibition with Ki values in the 0.1-0.5 μM range [22] [21].

The effects on H3K9 methylation are equally significant. S-adenosylhomocysteine inhibits H3K9 methyltransferases such as SUV39H1 and SUV39H2, leading to reduced H3K9me3 levels [8]. This reduction affects heterochromatin formation and gene silencing mechanisms. Studies have shown that S-adenosylhomocysteine accumulation can lead to a greater than 50% reduction in total H3K9 methyltransferase activity [8].

The H3K27me3 modification, associated with gene repression and Polycomb complex activity, is also significantly affected by S-adenosylhomocysteine. Research has demonstrated that S-adenosylhomocysteine inhibits EZH2, the methyltransferase responsible for H3K27me3, with Ki values in the 0.3-1.2 μM range [9]. This inhibition leads to reduced H3K27me3 levels and potential derepression of target genes.

The chromatin remodeling consequences of S-adenosylhomocysteine-mediated histone methylation changes are extensive. The reduction in multiple histone methylation marks leads to altered chromatin accessibility and changes in gene expression patterns [20] [21]. These changes can affect fundamental cellular processes, including cell cycle regulation, differentiation, and stress responses.

Studies have also revealed that S-adenosylhomocysteine effects on histone methylation are closely linked to the activity of S-adenosylhomocysteine hydrolase. The enzyme's nuclear localization and association with chromatin during active transcription suggests a model where local S-adenosylhomocysteine removal is essential for maintaining histone methylation at actively transcribed genes [21]. This spatial regulation ensures that methylation reactions can proceed efficiently at sites of active chromatin remodeling.

The temporal aspects of S-adenosylhomocysteine effects on histone methylation are also noteworthy. Research has shown that histone methylation changes can occur within hours of S-adenosylhomocysteine accumulation, indicating that these modifications are highly dynamic and responsive to cellular methylation status [20]. This rapid response suggests that histone methylation serves as a sensitive indicator of cellular methylation capacity.

| Research Area | Key Findings | Mechanism | Biological Significance |

|---|---|---|---|

| Methyltransferase Inhibition | S-adenosylhomocysteine is a potent competitive inhibitor with Ki values in submicromolar to low micromolar range [3] [5] | Competitive binding to methyltransferase active sites | Essential for controlling methylation reaction rates |

| DNA Methylation | S-adenosylhomocysteine accumulation leads to DNA hypomethylation and altered gene expression [7] [10] | Inhibition of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) | Critical for maintaining proper gene expression patterns |

| Histone Methylation | S-adenosylhomocysteine inhibits histone methyltransferases, reducing H3K4me3, H3K9me2, and H3K27me3 levels [20] [21] | Inhibition of histone methyltransferases | Important for chromatin structure and gene regulation |

| Chromatin Remodeling | S-adenosylhomocysteine accumulation affects chromatin structure through reduced histone methylation [20] [21] | Indirect effects through altered histone and DNA methylation | Maintains proper chromatin architecture |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

979-92-0

Wikipedia

Dates

2: Ramachandran S, Loganathan S, Cheeran V, Charles S, Munuswamy-Ramanujan G, Ramasamy M, Raj V, Mala K. Forskolin attenuates doxorubicin-induced accumulation of asymmetric dimethylarginine and s-adenosylhomocysteine via methyltransferase activity in leukemic monocytes. Leuk Res Rep. 2018 Feb 23;9:28-35. doi: 10.1016/j.lrr.2018.02.001. eCollection 2018. PubMed PMID: 29892545; PubMed Central PMCID: PMC5993357.

3: Komatsu M, Kanda T, Urai H, Kurokochi A, Kitahama R, Shigaki S, Ono T, Yukioka H, Hasegawa K, Tokuyama H, Kawabe H, Wakino S, Itoh H. NNMT activation can contribute to the development of fatty liver disease by modulating the NAD (+) metabolism. Sci Rep. 2018 Jun 5;8(1):8637. doi: 10.1038/s41598-018-26882-8. PubMed PMID: 29872122; PubMed Central PMCID: PMC5988709.

4: Fu Y, Wang W, Li X, Liu Y, Niu Y, Zhang B, Nie J, Pan B, Wang R, Yang J. LncRNA H19 interacts with S-adenosylhomocysteine hydrolase to regulate LINE-1 Methylation in human lung-derived cells exposed to Benzo[a]pyrene. Chemosphere. 2018 Sep;207:84-90. doi: 10.1016/j.chemosphere.2018.05.048. Epub 2018 May 9. PubMed PMID: 29772428.

5: Ponnaluri VKC, Estève PO, Ruse CI, Pradhan S. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance. J Mol Biol. 2018 Jul 6;430(14):2051-2065. doi: 10.1016/j.jmb.2018.05.014. Epub 2018 May 28. PubMed PMID: 29758262.

6: Fick RJ, Clay MC, Vander Lee L, Scheiner S, Al-Hashimi H, Trievel RC. Water-Mediated Carbon-Oxygen Hydrogen Bonding Facilitates S-Adenosylmethionine Recognition in the Reactivation Domain of Cobalamin-Dependent Methionine Synthase. Biochemistry. 2018 May 21. doi: 10.1021/acs.biochem.8b00375. [Epub ahead of print] PubMed PMID: 29733595.

7: Bai Z, Qi T, Liu Y, Wu Z, Ma L, Liu W, Cao Y, Bao Y, Fu C. Alteration of S-adenosylhomocysteine levels affects lignin biosynthesis in switchgrass. Plant Biotechnol J. 2018 Apr 28. doi: 10.1111/pbi.12935. [Epub ahead of print] PubMed PMID: 29704888.

8: Fan X, Rao J, Zhang Z, Li D, Cui W, Zhang J, Wang H, Tou F, Zheng Z, Shen Q. Macranthoidin B Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer. Cell Physiol Biochem. 2018;46(4):1317-1330. doi: 10.1159/000489147. Epub 2018 Apr 18. PubMed PMID: 29689551.

9: Cueto R, Zhang L, Shan HM, Huang X, Li X, Li YF, Lopez J, Yang WY, Lavallee M, Yu C, Ji Y, Yang X, Wang H. Identification of homocysteine-suppressive mitochondrial ETC complex genes and tissue expression profile - Novel hypothesis establishment. Redox Biol. 2018 Jul;17:70-88. doi: 10.1016/j.redox.2018.03.015. Epub 2018 Apr 4. PubMed PMID: 29679893; PubMed Central PMCID: PMC6006524.

10: Awwad HM, Ohlmann CH, Stoeckle M, Geisel J, Obeid R. Serum concentrations of folate vitamers in patients with a newly diagnosed prostate cancer or hyperplasia. Clin Biochem. 2018 Jun;56:41-46. doi: 10.1016/j.clinbiochem.2018.04.011. Epub 2018 Apr 16. PubMed PMID: 29673813.

11: Christensen KE, Bahous RH, Hou W, Deng L, Malysheva OV, Arning E, Bottiglieri T, Caudill MA, Jerome-Majewska LA, Rozen R. Low Dietary Folate Interacts with MTHFD1 Synthetase Deficiency in Mice, a Model for the R653Q Variant, to Increase Incidence of Developmental Delays and Defects. J Nutr. 2018 Apr 1;148(4):501-509. doi: 10.1093/jn/nxy013. PubMed PMID: 29659962.

12: Hu X, Wang Y, Gao L, Jiang W, Lin W, Niu C, Yuan K, Ma R, Huang Z. The Impairment of Methyl Metabolism From luxS Mutation of Streptococcus mutans. Front Microbiol. 2018 Mar 12;9:404. doi: 10.3389/fmicb.2018.00404. eCollection 2018. PubMed PMID: 29657574; PubMed Central PMCID: PMC5890193.

13: McKenna J 3rd, Kapfhamer D, Kinchen JM, Wasek B, Dunworth M, Murray-Stewart T, Bottiglieri T, Casero RA Jr, Gambello MJ. Metabolomic studies identify changes in transmethylation and polyamine metabolism in a brain-specific mouse model of tuberous sclerosis complex. Hum Mol Genet. 2018 Jun 15;27(12):2113-2124. doi: 10.1093/hmg/ddy118. PubMed PMID: 29635516; PubMed Central PMCID: PMC5985733.

14: Samiec M, Skrzyszowska M. Intrinsic and extrinsic molecular determinants or modulators for epigenetic remodeling and reprogramming of somatic cell-derived genome in mammalian nuclear-transferred oocytes and resultant embryos. Pol J Vet Sci. 2018 Mar;21(1):217-227. doi: 10.24425/119040. PubMed PMID: 29624006.

15: Ji X, Mandalapu D, Cheng J, Ding W, Zhang Q. Expanding the Chemistry of the Class C Radical SAM Methyltransferase NosN by Using an Allyl Analogue of SAM. Angew Chem Int Ed Engl. 2018 May 28;57(22):6601-6604. doi: 10.1002/anie.201712224. Epub 2018 Apr 26. PubMed PMID: 29603551.

16: Ruszkowska A, Ruszkowski M, Dauter Z, Brown JA. Structural insights into the RNA methyltransferase domain of METTL16. Sci Rep. 2018 Mar 28;8(1):5311. doi: 10.1038/s41598-018-23608-8. PubMed PMID: 29593291; PubMed Central PMCID: PMC5871880.

17: Esse R, Teerlink T, Koolwijk P, Tavares de Almeida I, Blom HJ, Castro R. Folinic Acid Increases Protein Arginine Methylation in Human Endothelial Cells. Nutrients. 2018 Mar 24;10(4). pii: E404. doi: 10.3390/nu10040404. PubMed PMID: 29587354; PubMed Central PMCID: PMC5946189.

18: Won SB, Kwon YH. Maternal Consumption of Low-Isoflavone Soy Protein Isolate Confers the Increased Predisposition to Alcoholic Liver Injury in Adult Rat Offspring. Nutrients. 2018 Mar 10;10(3). pii: E332. doi: 10.3390/nu10030332. PubMed PMID: 29534433; PubMed Central PMCID: PMC5872750.

19: Lind MV, Lauritzen L, Vestergaard H, Hansen T, Pedersen O, Kristensen M, Ross AB. One-carbon metabolism markers are associated with cardiometabolic risk factors. Nutr Metab Cardiovasc Dis. 2018 Apr;28(4):402-410. doi: 10.1016/j.numecd.2018.01.005. Epub 2018 Jan 31. PubMed PMID: 29499850.

20: Nowacka-Woszuk J, Szczerbal I, Malinowska AM, Chmurzynska A. Transgenerational effects of prenatal restricted diet on gene expression and histone modifications in the rat. PLoS One. 2018 Feb 23;13(2):e0193464. doi: 10.1371/journal.pone.0193464. eCollection 2018. PubMed PMID: 29474484; PubMed Central PMCID: PMC5825138.

Explore Compound Types